(S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate
CAS No.: 1956436-62-6
Cat. No.: VC17563393
Molecular Formula: C14H30FNO3Si
Molecular Weight: 307.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1956436-62-6 |
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Molecular Formula | C14H30FNO3Si |
Molecular Weight | 307.48 g/mol |
IUPAC Name | tert-butyl N-[(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-fluoropropyl]carbamate |
Standard InChI | InChI=1S/C14H30FNO3Si/c1-13(2,3)19-12(17)16-9-11(15)10-18-20(7,8)14(4,5)6/h11H,9-10H2,1-8H3,(H,16,17)/t11-/m0/s1 |
Standard InChI Key | HZVSSELOEOOSBY-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](CO[Si](C)(C)C(C)(C)C)F |
Canonical SMILES | CC(C)(C)OC(=O)NCC(CO[Si](C)(C)C(C)(C)C)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of (S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate is C<sub>14</sub>H<sub>30</sub>FNO<sub>3</sub>Si, with a molecular weight of 307.48 g/mol . The structure integrates three key functional groups:
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A tert-butyl carbamate group, which serves as a protective moiety for amines.
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A TBDMS ether group, which stabilizes alcohol functionalities during synthetic transformations.
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A fluorine atom at the C2 position of the propyl chain, influencing electronic and steric properties.
Stereochemical Configuration
The (S)-configuration at the chiral center (C2 of the propyl chain) is critical for its interactions in enantioselective reactions. This configuration is typically established during synthesis via chiral auxiliaries or asymmetric catalysis .
Spectroscopic Data
Synthetic Strategies
Key Synthetic Steps
The synthesis of this compound involves sequential protection, fluorination, and coupling reactions:
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
This compound is a versatile building block for:
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Dopamine receptor ligands: Analogous structures are used in bitopic ligands targeting D2/D3 receptors, where fluorine enhances binding affinity .
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Protease inhibitors: The TBDMS group improves solubility and stability during peptide coupling .
Case Study: Bitopic Ligand Development
In a recent study, Tian et al. synthesized bitopic ligands by coupling fluorinated intermediates to benzamide scaffolds. The fluorine atom was found to modulate selectivity for dopamine D3 receptors over D2 receptors by altering electrostatic interactions with Asp110 in the orthosteric binding site .
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